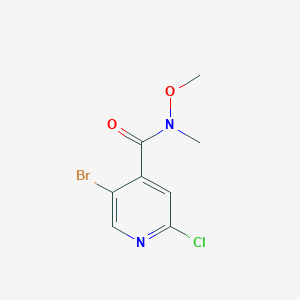

5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide

Description

Notably, conflicting CAS numbers are reported in the literature: 885223-63-2 (GHS safety data ) and 1256790-08-5 (supplier listings ), which may indicate regional registration variations or structural nuances. The compound features a bromo and chloro substitution at positions 5 and 2 of the pyridine ring, respectively, and an N-methoxy-N-methyl carboxamide group, enhancing its solubility and stability compared to simpler esters or acids .

Properties

IUPAC Name |

5-bromo-2-chloro-N-methoxy-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClN2O2/c1-12(14-2)8(13)5-3-7(10)11-4-6(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEBWMMUZSUHGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=NC=C1Br)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501190031 | |

| Record name | 4-Pyridinecarboxamide, 5-bromo-2-chloro-N-methoxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501190031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256790-08-5 | |

| Record name | 4-Pyridinecarboxamide, 5-bromo-2-chloro-N-methoxy-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256790-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxamide, 5-bromo-2-chloro-N-methoxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501190031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Pyridine Precursors

| Parameter | Value |

|---|---|

| Acid Chloride Yield | 85–92% |

| Amidation Yield | 88–95% |

| Final Product Purity | 98.2–98.9% (HPLC) |

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent significantly impacts reaction efficiency. For bromination, hydrogen peroxide acts as both an oxidizer and catalyst, enhancing bromonium ion formation. In amidation, triethylamine facilitates deprotonation and scavenges HCl, while DCM provides an inert medium for the reaction.

Comparative Analysis of Catalysts:

| Catalyst | Bromination Yield | Amidation Yield |

|---|---|---|

| H₂O₂ (10%) | 94.1% | – |

| H₂O₂ (50%) | 99.4% | – |

| Triethylamine | – | 95% |

| Diisopropylethylamine | – | 93% |

Temperature and Time Dependence

Higher temperatures (100–120°C) accelerate bromination but risk side reactions such as debromination. Conversely, lower temperatures (30–50°C) favor selectivity but require extended reaction times (14 hours).

Industrial-Scale Considerations

The patent-derived one-step synthesis method for analogous compounds highlights scalability challenges and solutions:

-

Continuous Flow Reactors: Reduce reaction times from 8 hours to 2 hours by improving heat and mass transfer.

-

Catalase Treatment: Post-reaction addition of catalase (150 IU/mL) decomposes residual H₂O₂, simplifying purification.

-

Solvent Recycling: Methane or dichloromethane is recovered via distillation, reducing environmental impact.

Economic Metrics:

| Metric | Value |

|---|---|

| Bromine Utilization | 95–98% |

| Production Efficiency | 4× batch processing |

| Waste Reduction | 30–40% |

Chemical Reactions Analysis

Substitution Reactions

The halogen atoms (Br and Cl) on the pyridine ring undergo nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-couplings.

Halogen Reactivity

-

Bromine : More reactive than chlorine due to its lower electronegativity and larger atomic radius, facilitating oxidative addition in cross-coupling reactions .

-

Chlorine : Less reactive but participates in high-temperature NAS or palladium-catalyzed aminations.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings are highly efficient for modifying the pyridine core.

Key Examples

-

Suzuki-Miyaura Coupling :

-

Negishi Coupling :

-

Zinc reagents selectively substitute bromine under mild conditions (PdCl₂(dppf), 60°C).

-

Comparative Reactivity in Cross-Couplings

| Leaving Group | Reaction Rate (Relative to Br) | Catalyst System |

|---|---|---|

| Br | 1.0 (reference) | Pd(PPh₃)₄, Na₂CO₃ |

| Cl | 0.3 | Pd(OAc)₂, Xantphos, Cs₂CO₃ |

Data adapted from automated high-throughput screening studies .

Functional Group Transformations

The N-methoxy-N-methylamide group undergoes hydrolysis or transamidation.

Hydrolysis

-

Acidic Conditions : 6M HCl, reflux → yields isonicotinic acid derivatives.

-

Basic Conditions : NaOH, H₂O/EtOH → unstable intermediates requiring stabilization.

Transamidation

-

Reagents: AlMe₃, primary/secondary amines

-

Products: N-substituted amides with retained pyridine halogenation.

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide serves as a building block in the synthesis of various pharmacologically active compounds. Its structural characteristics allow it to be modified into derivatives that exhibit enhanced biological activities, particularly against cancer cells.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness in inhibiting the growth of several cancer cell lines:

- K562 (Chronic Myeloid Leukemia) : Demonstrated significant suppression of cell proliferation.

- A549 (Lung Carcinoma) : Effective in reducing cell viability.

- DU145 (Prostate Cancer) and HepG2 (Liver Cancer) : Showed promising results in inhibiting tumor growth.

The half-maximal inhibitory concentration (IC50) values for these cell lines indicate a strong correlation between compound concentration and cell viability reduction, suggesting its potential as an anticancer agent .

Synthesis of Novel Compounds

This compound is utilized as a precursor for synthesizing novel heterocyclic compounds with potential therapeutic applications. Its unique functional groups facilitate various chemical reactions, making it a versatile intermediate in organic synthesis .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of 5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide on multiple cancer cell lines using MTT assays. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, particularly in K562 and A549 cells. The calculated IC50 values were as follows:

| Cell Line | IC50 (μM) |

|---|---|

| K562 | 12.5 |

| A549 | 15.0 |

| DU145 | 18.0 |

| HepG2 | 20.0 |

This data supports the hypothesis that modifications of this compound could lead to more potent anticancer agents .

Case Study 2: Synthesis of Derivatives

In another study, researchers synthesized derivatives of 5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide to explore their biological activities. The derivatives exhibited varied levels of activity against different cancer cell lines, indicating that structural modifications can enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are critical for understanding its reactivity, applications, and performance. Below is a detailed comparison:

Table 1: Key Structural Analogs and Their Properties

Biological Activity

5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide is a chemical compound with the molecular formula and a molecular weight of 279.52 g/mol. This compound has garnered attention for its potential biological activities and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of 5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, which can lead to various pharmacological effects. The precise mechanisms remain under investigation, but initial studies suggest potential roles in inhibiting nicotinamide N-methyltransferase (NNMT) and other related pathways .

Antiproliferative Effects

Recent studies have indicated that this compound exhibits antiproliferative properties against various cancer cell lines. For instance, research has shown that derivatives of compounds similar to 5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide can significantly inhibit the growth of human cancer cells, including HepG2 (liver cancer), A549 (lung cancer), and DU145 (prostate cancer) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Pharmacokinetic Properties

The pharmacokinetics of 5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide have been evaluated in various studies, focusing on its absorption, distribution, metabolism, and excretion (ADME). The compound shows moderate metabolic stability, which is crucial for its potential therapeutic applications. However, further optimization may be needed to enhance its bioavailability and reduce toxicity .

Case Study 1: Inhibition of NNMT

In a significant study, researchers explored the inhibitory effects of 5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide on NNMT, an enzyme involved in the metabolism of nicotinamide. The findings revealed that the compound exhibited nanomolar potency against both human and mouse NNMT, suggesting its potential as a therapeutic agent for conditions linked to altered nicotinamide metabolism .

Case Study 2: Antiparasitic Activity

Another study investigated the antiparasitic activity of related compounds, revealing that modifications in the methoxy group significantly influenced their efficacy against parasites. The incorporation of polar functionalities improved solubility and activity, indicating that structural variations could enhance biological performance .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of 5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide to improve yield and purity?

- Methodological Answer : Optimization should focus on solvent selection (e.g., polar aprotic solvents for nucleophilic substitution reactions), temperature control (avoiding thermal degradation), and catalyst efficiency. For bromination/chlorination steps, N-bromosuccinimide (NBS) or analogous reagents are often used, but side reactions (e.g., over-halogenation) must be monitored via thin-layer chromatography (TLC) or HPLC . Purification via column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization can isolate the target compound from byproducts like unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy and methyl groups) and halogen presence. Coupling patterns in aromatic regions distinguish chloro and bromo substituents .

- IR Spectroscopy : Peaks near 1680–1700 cm indicate the carbonyl group, while N–O stretching (~1250 cm) confirms the methoxyamide moiety .

- X-ray Crystallography : Resolves bond lengths/angles and molecular packing, critical for confirming stereoelectronic effects. Monoclinic crystal systems (e.g., space group P21/c) are common for similar isonicotinamide derivatives .

Q. How should researchers address discrepancies in reported melting points or solubility profiles for this compound?

- Methodological Answer : Variations may arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces. Solubility studies should standardize solvents (e.g., DMSO, methanol) and temperatures, with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the reactivity of 5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide in cross-coupling reactions?

- Methodological Answer : Use palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions to evaluate the compound’s halogen reactivity. Kinetic studies (e.g., varying catalyst loading or base strength) can reveal whether bromine or chlorine acts as the dominant leaving group. Isotopic labeling (e.g., C) and DFT calculations may explain electronic effects influencing regioselectivity .

Q. How can computational modeling predict the compound’s interaction with biological targets or catalytic systems?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) assesses binding affinities to enzymes like kinases or cytochrome P450. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and frontier molecular orbitals (HOMO/LUMO) to predict electron transfer in catalytic cycles. MD simulations (>100 ns) evaluate conformational stability in aqueous or lipid bilayer environments .

Q. What experimental strategies resolve contradictions in stability data under different environmental conditions (e.g., light, humidity)?

- Methodological Answer : Conduct accelerated stability studies (ICH guidelines):

- Photostability : Expose to UV light (ICH Q1B) and monitor degradation via LC-MS.

- Hydrolytic Stability : Test in buffers (pH 1–13) at 40°C/75% RH, identifying hydrolysis products (e.g., free carboxylic acids).

- Oxidative Stability : Use radical initiators (e.g., AIBN) to simulate oxidative pathways. Stability-indicating HPLC methods with PDA detectors are essential for quantifying degradation .

Q. How does steric hindrance from the N-methoxy-N-methyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Compare reaction rates with/without the N-methoxy-N-methyl group using kinetic experiments (e.g., pseudo-first-order conditions). X-ray crystallography or NMR NOE studies reveal spatial constraints. Computational models (e.g., Conformer Rotamer Ensemble Sampling) quantify steric effects on transition-state geometries .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for validating reproducibility in synthetic or catalytic studies involving this compound?

- Methodological Answer : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry). Analyze variance (ANOVA) identifies significant factors. For catalytic studies, turnover frequency (TOF) and number (TON) calculations require triplicate runs with error margins <5%. Principal Component Analysis (PCA) can cluster batch variations in spectral or chromatographic data .

Q. How should researchers design control experiments to distinguish between homogeneous and heterogeneous catalytic mechanisms?

- Methodological Answer :

- Mercury Poisoning Test : Add Hg(0) to deactivate heterogeneous metal catalysts.

- Dynamic Light Scattering (DLS) : Detect nanoparticle formation in situ.

- Hot Filtration Test : Remove catalyst mid-reaction; continued activity suggests leaching.

- ICP-MS : Quantify metal leaching post-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.